PND-1186

Vue d'ensemble

Description

PND-1186, also known as SR-2156 and VS-4718, is a potent FAK inhibitor with a 50% inhibitory concentration (IC50) of 1.5 nM in vitro. This compound has an IC50 of ~100 nM in breast carcinoma cells. Notably, 1.0 µM this compound (>5-fold above IC50) had limited effects on cell proliferation. However, under non-adherent conditions as spheroids and as colonies in soft agar, 0.1 µM this compound blocked FAK and p130Cas tyrosine phosphorylation, promoted caspase-3 activation, and triggered cell apoptosis. This compound inhibited 4T1 breast carcinoma subcutaneous tumor growth correlated with elevated tumor cell apoptosis and caspase 3 activation.

Applications De Recherche Scientifique

Apoptose des cellules tumorales

PND-1186 est un puissant inhibiteur de FAK qui favorise sélectivement l'apoptose des cellules tumorales dans des environnements tridimensionnels . Il a été constaté qu'il bloquait la phosphorylation de la tyrosine de FAK et de p130Cas, favorisait l'activation de la caspase-3 et déclenchait l'apoptose cellulaire .

Inhibition de la croissance tumorale

This compound a montré qu'il inhibait la croissance tumorale sous-cutanée du carcinome mammaire 4T1 . Cet effet est corrélé à une apoptose accrue des cellules tumorales et à l'activation de la caspase 3 .

Effets anti-métastatiques

This compound a démontré des effets anti-métastatiques. Plus précisément, il a été constaté qu'il réduisait les métastases spontanées du sein vers le poumon dans des modèles précliniques .

Inhibition de la motilité cellulaire

This compound a été trouvé pour inhiber la motilité des cellules du carcinome mammaire . Cet effet est considéré comme étant dû à sa capacité à inhiber FAK, une protéine associée à la motilité cellulaire .

Biodisponibilité orale

This compound est biodisponible par voie orale , ce qui en fait une option pratique pour l'administration en milieu préclinique et potentiellement clinique.

Sécurité et tolérance

This compound s'est avéré bien toléré chez la souris, sans morbidité, décès ou perte de poids observés associés à son administration .

Potentiel d'utilisation clinique

Compte tenu de ses effets puissants sur l'apoptose des cellules tumorales, l'inhibition de la croissance tumorale, les effets anti-métastatiques et sa biodisponibilité orale, this compound est prometteur pour une utilisation clinique potentielle dans le traitement des cancers .

Mécanisme D'action

Target of Action

PND-1186, also known as SR2516, PND 1186, VS-4718, or Benzamide, is a potent inhibitor of Focal Adhesion Kinase (FAK) . FAK is a cytoplasmic protein-tyrosine kinase that associates with integrins and modulates various cellular processes including growth, survival, and migration .

Mode of Action

This compound interacts with FAK, inhibiting its activity. The inhibition of FAK by this compound is highly specific and reversible . This interaction results in the blocking of FAK and p130Cas tyrosine phosphorylation .

Biochemical Pathways

The inhibition of FAK by this compound affects several biochemical pathways. FAK is a key mediator of signal transduction downstream of integrins and growth factor receptors . By inhibiting FAK, this compound disrupts these signaling pathways, which can lead to the promotion of caspase-3 activation and triggering of cell apoptosis .

Pharmacokinetics

This compound exhibits promising pharmacokinetics. It has been shown that 100 mg/kg of this compound administered intraperitoneally (i.p.) inhibits tumor FAK Tyr-397 phosphorylation for 12 hours . Oral administration of 150 mg/kg this compound provides a more sustained pharmacokinetic profile .

Result of Action

The inhibition of FAK by this compound leads to various molecular and cellular effects. Notably, it promotes caspase-3 activation and triggers cell apoptosis . It has been shown to inhibit 4T1 breast carcinoma subcutaneous tumor growth, which is correlated with elevated tumor cell apoptosis and caspase 3 activation .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, under non-adherent conditions as spheroids and as colonies in soft agar, 0.1 µM this compound blocked FAK and p130Cas tyrosine phosphorylation, promoted caspase-3 activation, and triggered cell apoptosis . This suggests that the three-dimensional environment can influence the efficacy of this compound.

Propriétés

IUPAC Name |

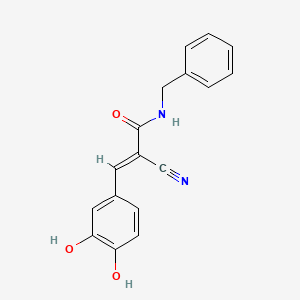

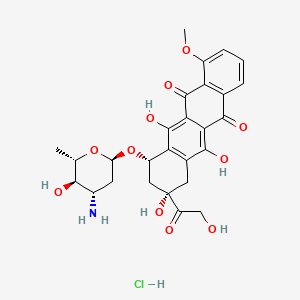

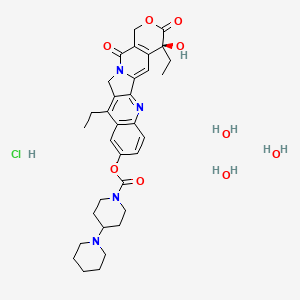

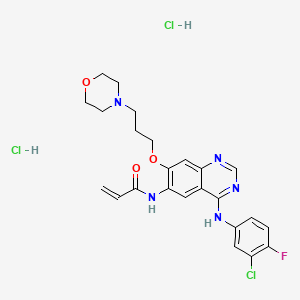

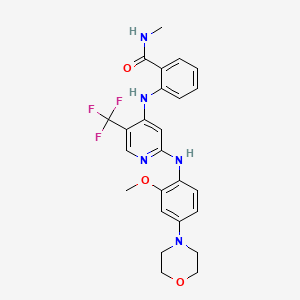

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUBBWJDMLCRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1061353-68-1 | |

| Record name | VS-4718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061353681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VS-4718 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VS-4718 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2BD0MW4OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.